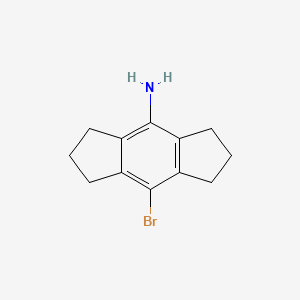
methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrrolidine ring, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For instance, the precursor (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid can be esterified using methanol in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization are often employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
- (2S,5S)-4-fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-yl
Uniqueness
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
95048-76-3 |
|---|---|
Molecular Formula |
C6H8FNO3 |
Molecular Weight |
161.13 g/mol |
IUPAC Name |
methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H8FNO3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
IVCVISIMTCJZHG-IMJSIDKUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C(=O)N1)F |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



